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Chocolate Brown ht free acid - 25738-39-0

Chocolate Brown ht free acid

Catalog Number: EVT-14832813
CAS Number: 25738-39-0
Molecular Formula: C27H20N4O9S2
Molecular Weight: 608.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chocolate Brown HT free acid, also known as Food Brown 3 or C.I. 20285, is a synthetic coal tar-derived dye primarily used in the food industry as a colorant. It is classified as a bis-azo dye and is recognized for its reddish-brown hue. The compound has the chemical formula C27H20N4O9S2\text{C}_{27}\text{H}_{20}\text{N}_{4}\text{O}_{9}\text{S}_{2} and a molecular weight of approximately 652.57 g/mol. Chocolate Brown HT is predominantly utilized in confectionery, bakery products, dairy, and various processed foods to replicate the color of cocoa or caramel .

Synthesis Analysis

Methods

The synthesis of Chocolate Brown HT typically involves a diazotization reaction followed by coupling with naphthalene derivatives. The primary steps include:

  1. Diazotization: The precursor 4-hydroxynaphthalene-1-sulfonic acid is diazotized.
  2. Coupling Reaction: The diazonium compound is then coupled with 4-(hydroxymethyl)benzene-1,3-diol to form the azo compound.

This process yields a product that can be purified and processed into its final dye form .

Technical Details

The synthesis requires careful control of pH and temperature to ensure optimal yield and purity of the dye. The reaction conditions typically involve acidic environments to facilitate the diazotization step, followed by neutralization for the coupling reaction.

Molecular Structure Analysis

Structure

The molecular structure of Chocolate Brown HT free acid consists of two naphthalene rings connected by an azo linkage (N=N-N=N-). The presence of hydroxyl groups enhances its solubility in water and contributes to its color properties.

Data

  • Chemical Formula: C27H20N4O9S2\text{C}_{27}\text{H}_{20}\text{N}_{4}\text{O}_{9}\text{S}_{2}
  • Molecular Weight: 652.57 g/mol
  • Color Index Number: 20285
  • CAS Number: 4553-89-3

The compound's structure allows it to exhibit strong coloration properties when dissolved in aqueous solutions, making it suitable for various food applications .

Chemical Reactions Analysis

Reactions

Chocolate Brown HT can undergo various chemical reactions, particularly under different pH conditions:

  1. Acidic Conditions: In strong sulfuric acid, Chocolate Brown HT may exhibit a red-purple color.
  2. Alkaline Conditions: Addition of sodium hydroxide can lead to changes in color from brown to red precipitate.

These reactions are significant for understanding how the dye behaves in different food matrices and processing conditions .

Technical Details

The stability of Chocolate Brown HT under heat makes it particularly useful for baked goods where high temperatures are involved. Its ability to maintain color integrity during processing is a key factor in its application as a food dye .

Mechanism of Action

Process

The mechanism by which Chocolate Brown HT imparts color involves light absorption at specific wavelengths due to its conjugated double bond system within the azo group. This absorption leads to the characteristic reddish-brown coloration observed in food products.

Data

Studies indicate that the dye's effectiveness can be influenced by factors such as concentration, pH, and interaction with other food components, which can alter its stability and appearance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark brown powder or granules
  • Solubility: Soluble in water; forms reddish-brown solutions
  • Stability: Stable under high temperatures typical in baking processes

Chemical Properties

  • Molar Mass: 652.56 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 13
  • pH Sensitivity: Color changes based on pH levels (acidic vs alkaline)

These properties make Chocolate Brown HT versatile for various applications while also posing challenges regarding safety and regulatory compliance due to its carcinogenic potential .

Applications

Chocolate Brown HT is widely used across multiple sectors:

  • Food Industry: Primarily in chocolates, baked goods, dairy products (like cheese and yogurt), jams, and sauces.
  • Cosmetics and Pharmaceuticals: Used for coloring agents in various products.
  • Agriculture: Sometimes employed in identifying agricultural seeds.

Despite its widespread use, regulatory concerns regarding its safety have led to restrictions in certain regions, emphasizing the need for ongoing research into safer alternatives or modifications of existing dyes .

Properties

CAS Number

25738-39-0

Product Name

Chocolate Brown ht free acid

IUPAC Name

4-[(2E)-2-[(5Z)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid

Molecular Formula

C27H20N4O9S2

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C27H20N4O9S2/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40)/b30-22+,31-25-

InChI Key

QYZJZOXEQZLXDY-FVJKUIEPSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)C3=O)CO

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N/N=C/3\C=C(C(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)/C3=O)CO

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